Cas no 1335139-17-7 (3-ethylcyclobutan-1-amine)

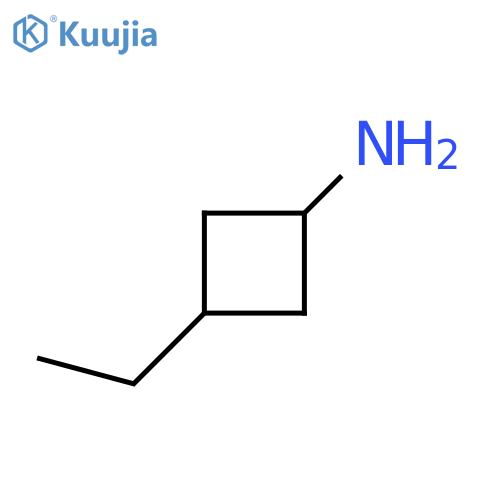

3-ethylcyclobutan-1-amine structure

商品名:3-ethylcyclobutan-1-amine

3-ethylcyclobutan-1-amine 化学的及び物理的性質

名前と識別子

-

- 3-ethylcyclobutan-1-amine

-

- インチ: 1S/C6H13N/c1-2-5-3-6(7)4-5/h5-6H,2-4,7H2,1H3

- InChIKey: RDOBCMAOFYDWKB-UHFFFAOYSA-N

- ほほえんだ: NC1CC(CC)C1

計算された属性

- せいみつぶんしりょう: 99.104799419g/mol

- どういたいしつりょう: 99.104799419g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 7

- 回転可能化学結合数: 1

- 複雑さ: 55.2

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26

- 疎水性パラメータ計算基準値(XlogP): 1.2

3-ethylcyclobutan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG100401-500MG |

3-ethylcyclobutan-1-amine |

1335139-17-7 | 95% | 500MG |

¥ 2,475.00 | 2023-04-06 | |

| Enamine | EN300-1703843-0.05g |

3-ethylcyclobutan-1-amine, Mixture of diastereomers |

1335139-17-7 | 95% | 0.05g |

$212.0 | 2023-09-20 | |

| Enamine | EN300-1703843-0.25g |

3-ethylcyclobutan-1-amine, Mixture of diastereomers |

1335139-17-7 | 95% | 0.25g |

$452.0 | 2023-09-20 | |

| Enamine | EN300-1703843-5.0g |

3-ethylcyclobutan-1-amine, Mixture of diastereomers |

1335139-17-7 | 95% | 5g |

$2650.0 | 2023-06-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG100401-1G |

3-ethylcyclobutan-1-amine |

1335139-17-7 | 95% | 1g |

¥ 3,709.00 | 2023-04-06 | |

| Enamine | EN300-1703843-0.1g |

3-ethylcyclobutan-1-amine, Mixture of diastereomers |

1335139-17-7 | 95% | 0.1g |

$317.0 | 2023-09-20 | |

| Enamine | EN300-1703843-1.0g |

3-ethylcyclobutan-1-amine, Mixture of diastereomers |

1335139-17-7 | 95% | 1g |

$914.0 | 2023-06-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG100401-10g |

3-ethylcyclobutan-1-amine |

1335139-17-7 | 95% | 10g |

¥18546.0 | 2024-04-24 | |

| 1PlusChem | 1P0209AG-2.5g |

3-ethylcyclobutan-1-amine |

1335139-17-7 | 95% | 2.5g |

$2276.00 | 2023-12-22 | |

| 1PlusChem | 1P0209AG-100mg |

3-ethylcyclobutan-1-amine |

1335139-17-7 | 95% | 100mg |

$454.00 | 2023-12-22 |

3-ethylcyclobutan-1-amine 関連文献

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

1335139-17-7 (3-ethylcyclobutan-1-amine) 関連製品

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1335139-17-7)3-ethylcyclobutan-1-amine

清らかである:99%

はかる:1g

価格 ($):1116.0